1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine
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Overview
Description
1-Benzyl-4-(bicyclo[221]hept-2-yl)piperazine is a chemical compound with the molecular formula C18H26N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The bicyclo[221]hept-2-yl group is a bicyclic structure that adds complexity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine typically involves the following steps:
Formation of the bicyclo[2.2.1]hept-2-yl group: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, to form the bicyclic structure.
Introduction of the piperazine ring: The bicyclo[2.2.1]hept-2-yl group is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Benzylation: The final step involves the benzylation of the piperazine nitrogen atom using benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Continuous flow reactors: These reactors allow for better control of reaction parameters and can handle large volumes of reactants.
Catalysis: The use of catalysts can enhance reaction rates and selectivity, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure and piperazine ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)pyrazine: Similar structure but with a pyrazine ring instead of piperazine.
Uniqueness
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine is unique due to the combination of the bicyclic structure and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzyl-4-(2-bicyclo[2.2.1]heptanyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-2-4-15(5-3-1)14-19-8-10-20(11-9-19)18-13-16-6-7-17(18)12-16/h1-5,16-18H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMXUROKUTYOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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